molecular formula C22H27N5O2 B2493375 rel-6-((3R,4R)-1-benzyl-4-methylpyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1082743-69-8

rel-6-((3R,4R)-1-benzyl-4-methylpyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B2493375
CAS RN: 1082743-69-8
M. Wt: 393.491
InChI Key: RVEJWGYZBXCGGM-KXBFYZLASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives, including compounds with similar structures to our compound of interest, involves complex synthetic pathways that leverage the principles of organic chemistry, such as parallel synthetic chemistry and structure-based drug design (SBDD) (Verhoest et al., 2012). These methods are crucial for achieving high selectivity and potency, as demonstrated in various studies exploring the therapeutic potential of similar molecules.

Molecular Structure Analysis

The molecular structure of compounds similar to rel-6-((3R,4R)-1-benzyl-4-methylpyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has been elucidated through advanced techniques such as X-ray diffraction and density functional theory (DFT). Studies like those conducted by Özdemir et al. (2015) offer insights into the geometric parameters, vibrational wavenumbers, and chemical shifts, providing a comprehensive understanding of the molecule's structural characteristics (Özdemir et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of pyrazolo[3,4-d]pyrimidin-4-one derivatives are influenced by their unique molecular structure, which allows for various chemical reactions. Studies have explored the synthesis and reactivity of these compounds, revealing their ability to undergo reactions such as cyclocondensation, nucleophilic addition, and palladium-catalyzed C–C coupling, highlighting the versatility of these molecules in synthetic chemistry (Wu et al., 2010).

Physical Properties Analysis

The physical properties of pyrazolo[3,4-d]pyrimidin-4-one derivatives, including solubility, melting point, and stability, are critical for their application in drug development. These properties are optimized through careful modification of the molecular structure to enhance pharmacokinetic profiles and increase bioavailability in potential therapeutic applications.

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity with other chemical entities, and stability under various conditions, are fundamental for understanding the compound's behavior in biological systems. The design and discovery process often involves tailoring these properties to improve the compound's efficacy and selectivity towards its target, as seen in the development of selective inhibitors for cognitive disorders (Verhoest et al., 2012).

Scientific Research Applications

Cognitive Disorders and PDE9A Inhibition

rel-6-((3R,4R)-1-benzyl-4-methylpyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a PDE9A inhibitor that has progressed to clinical trials for cognitive disorders. It exhibits procognitive activity in rodent models and synaptic stabilization in amyloid precursor protein transgenic mouse models. Clinical trials confirm its tolerance in humans and its ability to elevate cGMP in cerebral spinal fluid, supporting its role in diseases associated with impaired cGMP signaling or cognition (Verhoest et al., 2012).

Anticancer and Anti-5-lipoxygenase Agents

A study on novel pyrazolopyrimidines derivatives showed potential as anticancer and anti-5-lipoxygenase agents. The structure-activity relationship of these compounds was explored, revealing their cytotoxic and 5-lipoxygenase inhibition activities (Rahmouni et al., 2016).

Synthesis and Antiproliferative Activity

The synthesis and anti-proliferative activity of pyrazolopyridine derivatives have been investigated. These compounds were tested as anti-proliferative agents, with detailed synthesis and activity reported, highlighting their potential in cancer research (Fayed et al., 2019).

Phosphodiesterase 1 Inhibition for Neurodegenerative and Neuropsychiatric Diseases

The compound has been a focus in the study of phosphodiesterase 1 (PDE1) inhibitors, showing potential for treating cognitive deficits associated with schizophrenia and Alzheimer's disease. It demonstrated picomolar inhibitory potency for PDE1 and showed efficacy in vivo (Li et al., 2016).

Antifungal and Antiviral Activity

Research on pyrazolo[3,4-d]pyrimidine ribonucleosides explored their biological activity, revealing significant activity against certain viruses and tumor cells in vitro. This indicates potential applications in antiviral and anticancer treatments (Petrie et al., 1985).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Pyrazolopyrimidinones have been studied for a variety of biological activities, including as kinase inhibitors and GPCR ligands .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

properties

IUPAC Name

6-[(3R,4R)-1-benzyl-4-methylpyrrolidin-3-yl]-1-(oxan-4-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2/c1-15-12-26(13-16-5-3-2-4-6-16)14-19(15)20-24-21-18(22(28)25-20)11-23-27(21)17-7-9-29-10-8-17/h2-6,11,15,17,19H,7-10,12-14H2,1H3,(H,24,25,28)/t15-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEJWGYZBXCGGM-KXBFYZLASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(C[C@@H]1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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